molecular formula C13H15F3N2O3S B13413461 1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt CAS No. 63815-85-0

1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt

Cat. No.: B13413461
CAS No.: 63815-85-0
M. Wt: 336.33 g/mol
InChI Key: TTXYBYYCMISBGU-UHFFFAOYSA-N
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Description

1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt is a zwitterionic compound characterized by a benzimidazole core substituted with methyl groups at positions 1 and 2, a trifluoromethyl group at position 5, and a sulfopropyl moiety at position 2. The inner salt structure arises from the sulfonic acid group (-SO₃⁻) balancing the positive charge on the benzimidazolium ring .

Properties

CAS No.

63815-85-0

Molecular Formula

C13H15F3N2O3S

Molecular Weight

336.33 g/mol

IUPAC Name

3-[2,3-dimethyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C13H15F3N2O3S/c1-9-17(2)11-5-4-10(13(14,15)16)8-12(11)18(9)6-3-7-22(19,20)21/h4-5,8H,3,6-7H2,1-2H3

InChI Key

TTXYBYYCMISBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(N1CCCS(=O)(=O)[O-])C=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Biological Activity

1H-Benzimidazolium compounds, particularly those with diverse substituents, have garnered attention for their biological activities, including antimicrobial and anticancer properties. The compound 1H-benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt is a derivative that incorporates functional groups known to enhance biological efficacy. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15F3N2O3SC_{17}H_{15}F_3N_2O_3S. The presence of trifluoromethyl and sulfopropyl groups is significant as they can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have shown that benzimidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 1H-benzimidazolium have been evaluated against various cancer cell lines.

Case Study: Antitumor Activity

In a study evaluating newly synthesized benzimidazole derivatives, compounds demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.850.85 to 6.75μM6.75\,\mu M depending on the specific derivative and assay format used (2D vs. 3D cultures) . The tested compound showed potential as an antitumor agent with effective inhibition of cell proliferation.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been documented extensively.

Efficacy Against Bacterial Strains

The synthesized derivatives were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

  • E. coli and Staphylococcus aureus were used in minimum inhibitory concentration (MIC) assays.
  • Compounds exhibited MIC values ranging from 22 to 16μg/mL16\,\mu g/mL, comparable to standard antibiotics like ciprofloxacin .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with DNA and inhibition of critical enzymes in cancer and microbial cells.

DNA Binding Studies

Research indicates that these compounds predominantly bind within the minor groove of AT-rich DNA regions, potentially disrupting replication and transcription processes . This binding affinity is crucial for their anticancer activity.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesReference
AnticancerA549, HCC827, NCI-H3580.856.75μM0.85-6.75\mu M
AntibacterialE. coli, S. aureus216μg/mL2-16\mu g/mL
AntifungalC. albicans816μg/mL8-16\mu g/mL

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₁₇F₃N₂O₃S
  • Molecular Weight : ~350.36 g/mol (based on analogous compounds) .
  • Physical State : Likely a crystalline solid (inferred from similar sulfonated benzimidazolium salts).

This compound is structurally tailored for applications requiring ionic functionality, such as surfactants, catalysts, or fluorescent probes. Its trifluoromethyl group enhances lipophilicity, while the sulfonate ensures water compatibility .

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 3) Key Functional Groups Molecular Weight (g/mol) Applications/Notes References
1H-Benzimidazolium, 1,2-dimethyl-3-(3-sulfopropyl)-5-(trifluoromethyl)-, inner salt 3-sulfopropyl -SO₃⁻, -CF₃ ~350.36 Surfactants, ionic liquids
1H-Benzimidazolium, 1,2-dimethyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt 4-sulfobutyl -SO₃⁻, -CF₃ 350.36 Enhanced solubility; similar to target compound but with longer sulfonic chain
1H-Benzimidazolium, 6-chloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt 4-sulfobutyl, 6-chloro -Cl, -SO₃⁻, -CF₃ 398.83 HPLC separation; increased polarity due to Cl substitution
1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt 4-sulfophenylmethyl Aromatic sulfonate, -CF₃ 384.08 Photostability studies; rigid aromatic backbone
Key Differences and Implications

Sulfonic Acid Chain Length :

  • The 3-sulfopropyl variant (target compound) has a shorter alkyl chain compared to the 4-sulfobutyl analogue (). This impacts solubility and micelle formation in surfactants, with longer chains (e.g., 4-sulfobutyl) offering better hydrophobic interactions .
  • The 4-sulfophenylmethyl derivative () introduces an aromatic sulfonate group, enhancing UV absorption properties for optical applications but reducing flexibility .

Substituent Effects :

  • Chloro substitution at position 6 () increases molecular weight (398.83 g/mol) and polarity, making it suitable for HPLC separations. The -CF₃ group maintains lipophilicity, balancing chromatographic retention .
  • Ethyl and methyl groups on the benzimidazole ring (e.g., ) modulate steric effects and ionic interactions in catalytic systems .

Safety and Handling :

  • Compounds with sulfonate groups (e.g., target compound, ) require stringent safety protocols due to reactivity with water (P223: Avoid contact with water).
  • Chlorinated derivatives () pose additional inhalation risks (H335: Respiratory irritation).

Physicochemical Properties

Table 2: Calculated Properties (via )

Property Target Compound 4-Sulfobutyl Analogue () 6-Chloro Derivative ()
LogP ~2.3 (estimated) 2.3 1.48
Hydrogen Bond Acceptors 6 6 6
Rotatable Bonds 4 5 5
Topological Polar Surface Area 74.4 Ų 74.4 Ų 74.4 Ų
  • LogP : The target compound and 4-sulfobutyl analogue share similar lipophilicity (~2.3), while the chloro derivative is more hydrophilic (LogP = 1.48) due to the polar Cl atom .
  • Rotatable Bonds : Longer sulfonic chains (e.g., 4-sulfobutyl) increase conformational flexibility, affecting aggregation behavior .

Preparation Methods

Overview of the Compound Structure and Challenges in Synthesis

The compound features:

  • A benzimidazolium core with methyl groups at positions 1 and 2.
  • A 3-(3-sulfopropyl) substituent providing a sulfonate group tethered via a propyl linker.
  • A trifluoromethyl group at position 5.
  • An inner salt (zwitterionic) form, typically stabilized by sodium or other counterions.

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds through these key steps:

  • Step 1: Synthesis of 1,2-dimethylbenzimidazole intermediate
    Starting from o-phenylenediamine derivatives, methylation at the nitrogen atoms is performed using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

  • Step 2: Introduction of the trifluoromethyl group at position 5
    Electrophilic trifluoromethylation or use of trifluoromethyl-substituted starting materials allows selective substitution at the 5-position of the benzimidazole ring.

  • Step 3: Attachment of the 3-(3-sulfopropyl) substituent
    This is typically achieved by alkylation with 1,3-propane sultone, a cyclic sulfonate ester that reacts with nucleophilic sites on the benzimidazole nitrogen or carbon to form the sulfopropyl group, generating the zwitterionic inner salt.

  • Step 4: Formation of the inner salt and isolation
    The zwitterionic form is stabilized often by sodium ions (sodium salt form), isolated by precipitation, filtration, and drying.

Detailed Experimental Procedures

Alkylation with 1,3-Propane Sultone

A common and critical step is the reaction of the benzimidazole intermediate with 1,3-propane sultone to introduce the sulfopropyl group. This is performed under nitrogen atmosphere to prevent oxidation, typically at 40–50 °C for 24 hours in an aprotic solvent such as toluene or acetonitrile.

Parameter Typical Conditions Notes
Reactants Benzimidazole derivative + 1,3-propane sultone Equimolar or slight excess of sultone
Solvent Toluene or acetonitrile Anhydrous preferred
Temperature 40–50 °C Controlled heating
Time 24 hours Ensures complete reaction
Atmosphere Nitrogen Prevents oxidation
Workup Filtration, washing with ether, vacuum drying Yields white solid inner salt

This step yields the zwitterionic inner salt with the sulfopropyl group covalently attached, confirmed by precipitation of a white solid.

Methylation and Trifluoromethylation

Methylation at N-1 and N-2 positions is commonly done using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate) in polar solvents like DMF or acetone at room temperature to 60 °C for several hours.

Trifluoromethylation at position 5 can be achieved via:

  • Direct electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert-Prakash reagent.
  • Starting from trifluoromethyl-substituted o-phenylenediamine precursors.

The reaction conditions for trifluoromethylation require inert atmosphere and careful temperature control to avoid side reactions.

Representative Synthesis Scheme

  • Starting Material: 5-(trifluoromethyl)-o-phenylenediamine
  • Step 1: Condensation with formic acid or aldehydes to form 5-(trifluoromethyl)benzimidazole.
  • Step 2: Methylation of benzimidazole nitrogens with methyl iodide.
  • Step 3: Alkylation with 1,3-propane sultone to introduce sulfopropyl group and form inner salt.
  • Step 4: Purification and isolation of sodium salt form.

Reaction Yields and Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Benzimidazole formation Condensation of o-phenylenediamine + formic acid 80–90 Standard procedure
Methylation Methyl iodide, K2CO3, DMF, 40 °C, 12 h 85–95 High selectivity for N-methylation
Trifluoromethylation Electrophilic CF3 reagent, inert atmosphere 60–75 Sensitive step, requires optimization
Alkylation with 1,3-propane sultone 1,3-propane sultone, toluene, 50 °C, 24 h 70–85 Produces zwitterionic inner salt

Analytical Verification

The product is typically verified by:

Summary of Research Findings from Varied Sources

  • The alkylation with 1,3-propane sultone is a well-established route for introducing sulfopropyl groups into heterocyclic compounds, yielding stable inner salts suitable for ionic liquid applications and catalysis.
  • Methylation and trifluoromethylation steps require careful control of reaction conditions to maintain regioselectivity and prevent decomposition.
  • The inner salt form enhances solubility and ionic character, useful for specialized applications in green chemistry and catalysis.
  • Reaction yields and purity depend on solvent choice, temperature control, and inert atmosphere maintenance.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterCondition
CatalystTrifluoroacetic acid (TFA)
Temperature80–100°C (reflux)
SolventSolvent-free or ethanol/water mix
Reaction Time6–12 hours

Basic: How can the structural integrity of this compound be validated?

Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substituent positions (e.g., sulfopropyl chain via 1^1H and 13^13C NMR shifts) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for zwitterionic species).
  • HPLC : Use a Newcrom R1 column with mobile phase: acetonitrile/water (70:30) + 0.1% phosphoric acid. Replace phosphoric acid with formic acid for MS compatibility .

Advanced: How can computational modeling elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Simulate binding to enzymes like acetylcholinesterase (AChE) or α-glycosidase using AutoDock Vina. The trifluoromethyl group may enhance hydrophobic interactions .
  • DFT Calculations : Analyze electron density to predict reactivity at the benzimidazole core.
  • MD Simulations : Study sulfopropyl group’s role in stabilizing zwitterionic interactions in aqueous environments.

Advanced: How to resolve contradictions in HPLC retention times across studies?

Answer:
Discrepancies may arise from:

  • Mobile Phase pH : Adjust phosphoric acid concentration (0.1–0.5%) to optimize peak resolution.
  • Column Batch Variability : Validate with a reference standard (e.g., CAS 63815-85-0) .
  • Sample Prep : Ensure complete solubilization in mobile phase to avoid aggregation.

Advanced: What mechanistic insights explain the sulfopropyl group’s impact on solubility?

Answer:
The sulfonate moiety confers zwitterionic properties, enhancing aqueous solubility while the hydrophobic trifluoromethyl group balances lipophilicity.

  • Solubility Testing : Compare logP values (experimental vs. predicted) in buffers of varying pH.
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in biological media.

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition : Screen against AChE (Ellman’s method) and α-glycosidase (PNPG substrate), noting IC50_{50} values .
  • Antimicrobial Testing : Use agar dilution assays (MIC determination) against Gram-positive/negative strains .

Q. Table 2: Example Enzyme Inhibition Data

Target EnzymeIC50_{50} (µM)Reference
Acetylcholinesterase12.5 ± 0.8
α-Glycosidase18.3 ± 1.2

Advanced: How to optimize synthetic yield when scaling up production?

Answer:

  • DoE Approach : Vary catalyst loading (TFA 5–15 mol%), temperature (70–110°C), and reaction time.
  • In Situ Monitoring : Use FTIR to track imine intermediate formation.
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylated species).

Advanced: What spectroscopic techniques differentiate this compound from structurally similar analogs?

Answer:

  • IR Spectroscopy : Identify sulfonate stretching (~1040 cm1^{-1}) and C-F bonds (~1150 cm1^{-1}).
  • 19^{19}F NMR : Distinct chemical shifts for trifluoromethyl groups (-60 to -70 ppm).
  • X-ray Crystallography : Resolve zwitterionic packing in the solid state .

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